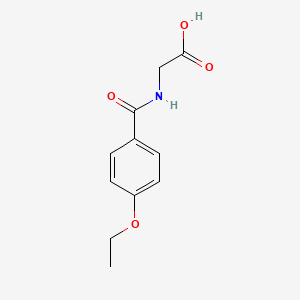

(4-Ethoxy-benzoylamino)-acetic acid

Beschreibung

Contextualizing Amino Acid Derivatives in Organic Synthesis and Chemical Biology Research

Amino acid derivatives are fundamental building blocks in the fields of organic synthesis and chemical biology. nih.govrsc.org They serve as versatile scaffolds for the construction of more complex molecules, including peptides, peptidomimetics, and various heterocyclic compounds. nih.gov The inherent chirality of many amino acids allows for the stereoselective synthesis of new chemical entities, a critical aspect in the development of pharmacologically active agents.

In chemical biology, amino acid derivatives are instrumental in probing biological processes. numberanalytics.com They can be designed as enzyme inhibitors, receptor agonists or antagonists, and molecular probes to study protein-protein interactions. numberanalytics.com The ability to introduce a wide array of functional groups onto the amino acid backbone enables the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for its biological activity and therapeutic potential. numberanalytics.comnih.gov

Significance of Amide and Carboxylic Acid Functionalities in Bioactive Molecules

The carboxylic acid group is another key functional group in bioactive molecules. Its acidic nature allows it to exist in an ionized carboxylate form at physiological pH, which can be crucial for solubility in aqueous environments and for forming ionic interactions with biological targets. wikipedia.orgpure-chemical.com The carboxylic acid moiety is found in a wide range of pharmaceuticals and natural products, where it often plays a direct role in the molecule's mechanism of action. wikipedia.org

Overview of Research Trajectories for Aryl-Substituted Glycine (B1666218) Derivatives

Aryl-substituted glycine derivatives represent a significant class of unnatural amino acids that have garnered considerable attention in medicinal chemistry and materials science. organic-chemistry.orgrsc.org The introduction of an aryl group onto the glycine scaffold can impart a range of properties, including conformational rigidity and the potential for π-π stacking interactions.

Research in this area has explored various synthetic methodologies to access these compounds, such as the α-arylation of imino amides. organic-chemistry.org These derivatives have been investigated for a wide range of applications. For instance, some have been studied for their potential as modulators of biological pathways, while others are being explored as components of novel polymers and materials. The ability to modify the aryl ring with different substituents allows for the creation of a diverse library of compounds with tailored electronic and steric properties. rsc.orgacs.org

Research Scope and Objectives for (4-Ethoxy-benzoylamino)-acetic Acid

While extensive research exists for the broader classes of amino acid derivatives and aryl-substituted glycines, specific and in-depth research focused solely on this compound appears to be limited in publicly accessible scientific literature. The primary information available for this compound is centered around its chemical identity and availability from commercial suppliers.

The synthesis of this compound can be conceptually derived from standard organic chemistry reactions, likely involving the acylation of glycine with 4-ethoxybenzoyl chloride. chemicalbook.com However, detailed studies on its specific biological activities, mechanistic pathways, or unique applications are not extensively documented.

Future research on this compound could logically explore several avenues. A primary objective would be the thorough characterization of its physicochemical properties. Following this, screening for biological activity in various assays could uncover potential therapeutic applications. For example, given its structural motifs, it could be investigated as an inhibitor of enzymes that recognize benzoyl-amino acid substrates. Furthermore, its potential as a building block in the synthesis of more complex molecules, such as peptides or polymers, could be a fruitful area of investigation.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 51220-52-1 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C11H13NO4 | chemicalbook.comchemicalbook.com |

| Molecular Weight | 223.23 g/mol | chemicalbook.comchemicalbook.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(4-ethoxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-16-9-5-3-8(4-6-9)11(15)12-7-10(13)14/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMRNXJNBIOINZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359092 | |

| Record name | (4-Ethoxy-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51220-52-1 | |

| Record name | (4-Ethoxy-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 4 Ethoxy Benzoylamino Acetic Acid

Chemical Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a key functional group that provides a primary site for chemical modification.

Esterification for Prodrug or Derivative Synthesis

The carboxylic acid functionality of (4-Ethoxy-benzoylamino)-acetic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst. chemguide.co.uk This esterification reaction is a common strategy for creating prodrugs or other derivatives with altered physicochemical properties. The reaction involves heating the carboxylic acid and an alcohol with a catalyst, such as concentrated sulfuric acid. chemguide.co.ukuakron.edu

The general reaction is as follows:

This compound + R-OH (Alcohol) ⇌ this compound ester + H2O

The formation of esters can lead to derivatives with altered solubility, stability, and permeability, which can be advantageous for various applications.

Amide Formation with Various Amines

The carboxylic acid group can also be transformed into an amide by reacting with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride. fishersci.it The acyl chloride is then reacted with the amine to form the corresponding amide. fishersci.itkhanacademy.org This process, known as the Schotten-Baumann reaction, is often carried out in the presence of a base to neutralize the hydrogen chloride that is formed. fishersci.it

Alternatively, various coupling reagents developed for peptide synthesis can be employed to facilitate the direct amidation of the carboxylic acid with an amine. fishersci.itorganic-chemistry.org These reagents activate the carboxylic acid to form a highly reactive intermediate that readily reacts with the amine.

The ability to form amides with a wide range of amines allows for the synthesis of a diverse library of derivatives with potentially varied biological activities and properties.

Reduction to Alcohol Derivatives

The carboxylic acid group of this compound can be reduced to a primary alcohol. libretexts.orgchemguide.co.uk Powerful reducing agents like lithium aluminum hydride (LiAlH4) are required for this transformation. chemguide.co.uklibretexts.org The reaction is typically carried out in a dry ether solvent, such as diethyl ether, and proceeds through an aldehyde intermediate which is further reduced to the alcohol. chemguide.co.uk It's important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH4) are not strong enough to reduce carboxylic acids. libretexts.org

This reduction provides a pathway to alcohol derivatives, which can serve as intermediates for further chemical modifications.

Modifications of the Benzoyl and Ethoxy Moieties

The aromatic ring and the ethoxy group of this compound also present opportunities for chemical derivatization.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of the benzoyl group is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The existing substituents on the ring, the ethoxy group and the amidoacetic acid group, will direct the position of the incoming electrophile.

The ethoxy group (-OC2H5) is an activating group and an ortho-, para-director. This means it increases the rate of electrophilic substitution and directs the incoming electrophile to the positions ortho and para to itself. libretexts.org The amidoacetic acid group is generally considered a deactivating group and a meta-director. However, the strong activating effect of the ethoxy group is expected to dominate the directing effects.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. wikipedia.orgmasterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogen and a Lewis acid catalyst like FeCl3 or AlCl3. wikipedia.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. wikipedia.org

These reactions allow for the introduction of various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Synthesis and Characterization of Structurally Related Analogs

The synthesis of analogs of this compound allows for a comprehensive understanding of its chemical space. Modifications can be strategically introduced at the amide nitrogen, the position of the ethoxy group on the benzoyl ring, and by replacing the aryl and carboxylic acid moieties with bioisosteric groups.

N-Substituted Benzoylamino Acid Derivatives

One approach for the synthesis of N-aryl derivatives involves the condensation of a substituted benzoyl hydrazine (B178648) with an aromatic acid chloride. For instance, the synthesis of N-arylamino-4-acetamido-2-ethoxy benzamides has been reported, where 4-acetamido-2-ethoxy benzoyl hydrazine is reacted with various aromatic acid chlorides in the presence of pyridine. researchgate.net This method, while demonstrated on a different scaffold, suggests a viable route for the N-arylation of this compound analogs. The resulting N-aryl benzamides can be characterized by standard spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm their structure. researchgate.net

The synthesis of N-alkyl derivatives could potentially be achieved through the alkylation of the parent this compound using an appropriate alkyl halide in the presence of a base. Characterization of such compounds would be crucial to confirm the site of substitution and to study the impact of the N-alkyl group on the molecule's properties.

Isomeric Ethoxy-benzoylamino-acetic Acid Compounds (e.g., (2-Ethoxy-benzoylamino)-acetic acid)

(2-Ethoxy-benzoylamino)-acetic acid is commercially available, indicating its successful synthesis and isolation. nih.gov While detailed synthetic procedures and characterization data are not extensively published in peer-reviewed literature, its structure is confirmed by its chemical formula, C₁₁H₁₃NO₄, and molecular weight of 223.22 g/mol . nih.gov The synthesis would likely follow a standard amidation reaction between 2-ethoxybenzoyl chloride and glycine (B1666218).

A process for the preparation of the related 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid , a key intermediate for the synthesis of Repaglinide, has been described. This process involves the reaction of ethyl 2-ethoxy-4-methylbenzoate with lithium diisopropylamide, followed by quenching the resulting carbanion with carbon dioxide. nih.gov This highlights a potential route for the synthesis of the corresponding 3-ethoxy-benzoylamino-acetic acid isomer.

The characterization of these isomers would rely on spectroscopic methods. For example, the ¹H NMR spectrum would show characteristic shifts for the ethoxy group (a triplet and a quartet), the methylene (B1212753) protons of the glycine moiety, and the aromatic protons, with splitting patterns indicative of the substitution pattern on the benzene ring. Infrared (IR) spectroscopy would confirm the presence of the amide and carboxylic acid functional groups through their characteristic carbonyl and N-H stretching vibrations.

Exploration of Bioisosteric Replacements in the Aryl and Carboxylic Acid Regions

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule by substituting a functional group with another that has similar spatial and electronic characteristics. nih.gov

Aryl Region Replacements:

The para-ethoxy phenyl group of this compound can be replaced with various bioisosteres to alter properties such as metabolic stability and solubility. Saturated ring systems are often employed as non-classical bioisosteres for the phenyl ring to "escape from flatland" and improve physicochemical properties. nih.gov For a para-substituted phenyl ring, potential replacements include bicyclo[1.1.1]pentane (BCP) and 2-oxabicyclo[2.2.2]octane. nih.govresearchgate.netrsc.orgresearchgate.net The incorporation of such C(sp³)-rich scaffolds can lead to significant improvements in solubility and metabolic stability. researchgate.net For instance, the replacement of a phenyl ring with a BCP analogue has been shown to result in equipotent compounds with significantly improved metabolic properties. tandfonline.com The choice of bioisostere can also influence plasma protein binding, with indazole being reported as a replacement for a dimethoxyphenyl group that leads to lower plasma protein binding. nih.gov

Carboxylic Acid Bioisosteres:

The carboxylic acid group is a key pharmacophoric element but can sometimes lead to poor permeability and metabolic liabilities. nih.govrug.nl Its replacement with a suitable bioisostere can address these issues.

Tetrazoles: The 1H-tetrazole ring is a widely used non-classical bioisostere of the carboxylic acid group. tandfonline.comnih.govrug.nlresearchgate.net It has a similar pKa (around 4.5-4.9) to a carboxylic acid, allowing it to be ionized at physiological pH. nih.govrug.nl Tetrazoles are generally more lipophilic than the corresponding carboxylic acids and are resistant to many metabolic pathways, which can lead to a longer duration of action. tandfonline.comnih.govrug.nl However, the hydrogen-bond environment around a tetrazole extends further from the core of the molecule compared to a carboxylic acid, which needs to be considered in drug design. researchgate.net

Acylsulfonamides: N-acylsulfonamides are another important class of carboxylic acid bioisosteres. nih.govnih.govacs.orguvic.ca They are acidic and can form similar hydrogen bond interactions as carboxylic acids. acs.org The pKa of acylsulfonamides can be tuned by substituents, offering a way to modulate the acidity of the molecule. researchgate.net The replacement of a carboxylic acid with an acylsulfonamide has been shown to lead to improved derivatives in various contexts. nih.gov Structure-property relationship studies of N-acylsulfonamides and their bioisosteres provide a basis for informed decisions in analog design, with data available on their relative acidity, permeability, lipophilicity, and solubility. nih.govuvic.ca

The systematic exploration of these structural modifications provides a powerful toolkit for the optimization of the properties of this compound and related compounds.

Biological Activity Profiling and Mechanistic Investigations of 4 Ethoxy Benzoylamino Acetic Acid Analogs

In Vitro Biological Screening of Derivatives and Structural Analogs

Antimicrobial Activity Studies (e.g., antibacterial, antifungal)

Derivatives of (4-Ethoxy-benzoylamino)-acetic acid have been investigated for their potential as antimicrobial agents. For instance, novel benzoxazolylethoxypiperidones have been synthesized and evaluated for their activity against a range of bacteria and fungi. nih.gov Specifically, compounds 37, 38, and 39 in one study demonstrated potent in vitro antibacterial activity against Streptococcus faecalis. nih.gov In the same study, compounds 40 and 41 showed notable in vitro antifungal activity against Candida-51. nih.gov The general structure of these compounds incorporates a benzoxazole (B165842) moiety, suggesting that this heterocyclic system may be important for the observed antimicrobial effects. nih.gov

Further research into related structures, such as thiazole (B1198619) alkaloid derivatives, has also revealed promising antimicrobial properties. nih.gov For example, certain thiazole derivatives have been screened for in vitro activity against bacteria like S. aureus, E. coli, P. aeruginosa, and K. pneumoniae, as well as fungi including Penicillium marneffei, Trichophyton mentagrophytes, A. flavus, and A. fumigatus. nih.gov The antimicrobial activity of these compounds is often influenced by the specific substituents on the heterocyclic rings. nih.gov For instance, studies on piperidine (B6355638) derivatives have shown that the type and position of halogen and piperidine substituents can significantly affect their antimicrobial efficacy. nih.gov

Below is a table summarizing the antimicrobial activity of some related compounds.

| Compound Type | Target Organism | Activity |

| Benzoxazolylethoxypiperidones (37, 38, 39) | Streptococcus faecalis | Potent antibacterial |

| Benzoxazolylethoxypiperidones (40, 41) | Candida-51 | Potent antifungal |

| Acetic Acid | Various bacteria (planktonic) | MIC: 0.16-0.31% |

| Acetic Acid | Various bacteria (biofilms) | Inhibits formation and eradicates mature biofilms |

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

Analogs of this compound have been a subject of interest in the search for novel anticancer agents. The core idea often revolves around designing molecules that can selectively target cancer cells and induce cell death or inhibit proliferation.

One area of investigation involves 4-thiazolidinones, which are structurally related. Some of these compounds have been evaluated for their ability to inhibit the growth of human colon carcinoma cell lines with varying levels of COX-2 expression. nih.gov For instance, a 2-phenylimino derivative (compound 3) was found to primarily inhibit the HT29 cell line, which has high COX-2 expression. In contrast, a 2,4-thiazolidindione (compound 4) exhibited antiproliferative effects on all tested cell lines, suggesting that its mechanism of action may not be solely dependent on COX-2 inhibition. nih.gov

Another class of related compounds, 1'S-1'-acetoxychavicol acetate (B1210297) (ACA) analogs, has also been studied for anticancer activities. dovepress.com ACA itself is known to exert cytotoxic effects and inhibit pathways related to tumor metastasis. dovepress.com Hemi-synthesized analogs of ACA, such as 1'-acetoxyeugenol acetate (AEA) and 1'-acetoxy-3,5-dimethoxychavicol acetate (AMCA), have shown the ability to inhibit the growth of MDA-MB-231 breast cancer cells. dovepress.com These compounds were found to induce apoptosis, or programmed cell death, in these cancer cells. dovepress.com

Furthermore, derivatives of 2-amino-1,4-naphthoquinone-benzamide have been designed and synthesized as potential cytotoxic agents. nih.gov Many of these compounds demonstrated potent activity against cancer cell lines such as MDA-MB-231 (breast), SUIT-2 (pancreatic), and HT-29 (colon). nih.gov For example, compound 5e, an aniline (B41778) derivative, was found to be significantly more potent than the standard chemotherapeutic drug cisplatin (B142131) against MDA-MB-231 and HT-29 cells. nih.gov The mechanism of action for some of these derivatives appears to involve the induction of apoptosis. nih.gov

The table below presents data on the antiproliferative activity of some of these analogs.

| Compound Class | Cell Line | Effect | Notable Findings |

| 4-Thiazolidinones | HT29 (colon) | Antiproliferative | Inhibition correlated with high COX-2 expression for some derivatives. |

| ACA Analogs (AEA, AMCA) | MDA-MB-231 (breast) | Growth inhibition, Apoptosis induction | Showed cytotoxic effects. |

| 2-Amino-1,4-naphthoquinone-benzamides | MDA-MB-231, SUIT-2, HT-29 | Cytotoxic, Apoptosis induction | Some derivatives were more potent than cisplatin. |

Anti-inflammatory Potential Investigations

The anti-inflammatory potential of compounds structurally related to this compound has been a significant area of research. A key target in this field is the cyclooxygenase (COX) enzyme, particularly its inducible isoform, COX-2, which plays a crucial role in inflammation and pain by synthesizing prostaglandins. nih.govnih.gov

Derivatives of phenoxy acetic acid have been designed and synthesized as selective COX-2 inhibitors. nih.govmdpi.com Certain compounds in this class have demonstrated significant COX-2 inhibition with IC50 values in the nanomolar range, indicating potent pharmacological potential. nih.govmdpi.com For example, compounds 5f and 7b from one study showed significant in vivo anti-inflammatory effects, reducing paw edema in a rat model. mdpi.com These compounds also led to a decrease in the levels of pro-inflammatory mediators like TNF-α and PGE-2. mdpi.com

Similarly, 4-thiazolidinones have been investigated as potential non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The rationale is that by selectively inhibiting COX-2, these compounds could offer anti-inflammatory benefits with fewer gastrointestinal side effects compared to non-selective NSAIDs. nih.gov

The anti-inflammatory activity of pyrazole (B372694) derivatives has also been explored. nih.gov Compound AD732, a pyrazole derivative, exhibited promising anti-inflammatory and analgesic effects, which were found to be superior to standard agents like indomethacin (B1671933) and celecoxib (B62257) in some models. nih.gov This compound was also found to be a less potent inhibitor of COX-2 in vitro than celecoxib, which might suggest a lower potential for cardiovascular toxicity. nih.gov

The table below summarizes the anti-inflammatory activity of some of these related compounds.

| Compound Class | Target/Model | Effect | Key Findings |

| Phenoxy Acetic Acid Derivatives | COX-2 Enzyme | Inhibition | Potent and selective inhibition with low IC50 values. |

| Phenoxy Acetic Acid Derivatives | Rat Paw Edema | Reduction of inflammation | Decreased levels of TNF-α and PGE-2. |

| 4-Thiazolidinones | COX-2 Enzyme | Inhibition | Investigated as potential NSAIDs. |

| Pyrazole Derivative (AD732) | Rat Paw Edema | Anti-inflammatory | Higher efficacy compared to standard agents in some models. |

Enzyme Inhibition Assays

The inhibitory effects of this compound analogs on various enzymes are a key aspect of their biological profiling.

Polyphenol Oxidase (PPO) Inhibitory Activity: Organic acids are known to inhibit polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables. nih.gov The mechanism of inhibition can vary depending on the specific organic acid and the properties of the PPO. nih.gov Aromatic carboxylic acids, particularly those with an electron-withdrawing group, are considered effective inhibitors. researchgate.net

Telomerase, HDAC, Topoisomerase II, Thymidylate Synthase, Thymidine Phosphorylase: Research into related structures has revealed inhibitory activity against several enzymes crucial for cancer cell survival. For instance, some hydroxystearic acids have been shown to act as histone deacetylase (HDAC) inhibitors. mdpi.com Additionally, some 2-amino-1,4-naphthoquinone derivatives are believed to exert their cytotoxic effects through the inhibition of topoisomerase II. nih.gov

Other Enzyme Inhibition: A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their potential to inhibit acetylcholinesterase (AChE) and α-glucosidase. juniperpublishers.com The study found that sulfonamides with longer alkyl chains on the nitrogen atom showed better inhibition against AChE. juniperpublishers.com

The table below provides a summary of the enzyme inhibitory activities.

| Compound/Analog Class | Enzyme | Inhibitory Activity |

| Organic Acids | Polyphenol Oxidase (PPO) | Inhibition of enzymatic browning. nih.gov |

| Hydroxystearic Acids | Histone Deacetylase (HDAC) | Inhibition. mdpi.com |

| 2-Amino-1,4-naphthoquinone Derivatives | Topoisomerase II | Inhibition. nih.gov |

| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | Acetylcholinesterase (AChE) | Moderate inhibition. juniperpublishers.com |

| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | α-glucosidase | Evaluated. juniperpublishers.com |

Receptor Binding and Agonistic/Antagonistic Activities (e.g., PPARγ/PPARα)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. nih.govopenmedicinalchemistryjournal.com As such, they are important therapeutic targets.

PPARγ/PPARα Agonism and Antagonism: Thiazolidinediones (TZDs) are a class of drugs that act as agonists for PPARγ and are used in the treatment of type 2 diabetes. nih.govwikipedia.org The activation of PPARγ can also induce growth arrest and apoptosis in cancer cells. nih.gov Conversely, PPARγ antagonists are being investigated for their potential in treating obesity and type 2 diabetes, as repression of PPARγ has been shown to have beneficial effects on body weight and insulin (B600854) sensitivity. openmedicinalchemistryjournal.com

Some compounds have been identified as dual agonists of both PPARα and PPARγ. medchemexpress.com For example, PPARα/γ agonist 4 is an orally active compound that has shown anti-diabetic properties. medchemexpress.com Fibrates are a class of drugs that primarily target PPARα and are used to lower triglyceride levels. wikipedia.org

The development of selective PPAR antagonists is also an active area of research. For instance, GW9662 is a selective PPARγ antagonist, while GSK0660 is a potent antagonist of PPARβ/δ. selleckchem.com

The following table summarizes the receptor binding activities of related compounds.

| Compound Class/Example | Receptor | Activity |

| Thiazolidinediones (TZDs) | PPARγ | Agonist nih.govwikipedia.org |

| Fibrates | PPARα | Agonist wikipedia.org |

| PPARα/γ agonist 4 | PPARα and PPARγ | Dual Agonist medchemexpress.com |

| GW9662 | PPARγ | Selective Antagonist selleckchem.com |

| GSK0660 | PPARβ/δ | Potent Antagonist selleckchem.com |

Cellular Pathway Modulation Studies

The biological effects of this compound and its analogs are often mediated through the modulation of specific cellular signaling pathways.

In the context of cancer, analogs of 1'S-1'-acetoxychavicol acetate (ACA) have been shown to induce apoptosis through the mitochondrial pathway. dovepress.com This involves an increased expression of pro-apoptotic proteins like p53 and Bax, and a decreased expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. dovepress.com Furthermore, these compounds have been observed to downregulate the expression of proteins involved in cell migration, such as pFAK/FAK and pAkt/Akt, via the integrin β1-mediated signaling pathway. dovepress.com

For compounds with anti-inflammatory properties, a key mechanism is the inhibition of the cyclooxygenase (COX) pathway, which in turn reduces the production of inflammatory prostaglandins. nih.govmdpi.com The development of selective COX-2 inhibitors is a major focus, as this can minimize the side effects associated with the inhibition of the COX-1 isoform. nih.govmdpi.com

In the context of metabolic diseases, the modulation of PPAR signaling pathways is central. PPAR agonists, such as thiazolidinediones, alter gene expression related to glucose and lipid metabolism, leading to improved insulin sensitivity. nih.govwikipedia.org Conversely, PPAR antagonists can also have therapeutic benefits by repressing certain metabolic processes. openmedicinalchemistryjournal.com

Recent studies on acetic acid have shown its ability to modulate metabolic pathways. For instance, in the context of acidogenic fermentation, strategies have been developed to enhance acetic acid production by upregulating genes related to glycolysis and pyruvate (B1213749) metabolism and enriching for homoacetogens. nih.gov In a model of ulcerative colitis, eicosapentaenoic acid was found to provide protective effects by modulating the NF-κB and TGF-β/EGFR signaling pathways. nih.gov

Analysis of Effects on Signaling Pathways

While direct studies on the effects of this compound on signaling pathways are unavailable, research on related compounds suggests potential areas of interaction.

For instance, some fatty acids and their derivatives have been shown to modulate critical signaling cascades involved in cancer progression. Palmitic acid, a saturated fatty acid, has been found to interfere with the STAT3-NF-κB-IL-10 signaling axis in colorectal cancer cells. frontiersin.org It has also been shown to influence the P53, and B-cell lymphoma-2 (Bcl-2) signaling pathways, which are crucial regulators of apoptosis and cell cycle. frontiersin.org Furthermore, the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a known target for various synthetic compounds. frontiersin.orgnih.gov For example, novel pyrazolyl s-triazine derivatives have demonstrated inhibitory activity against the EGFR/PI3K/AKT/mTOR signaling cascade in triple-negative breast cancer cells. nih.gov

Investigation of Impacts on Gene Expression and Protein Synthesis

Specific data on how this compound influences gene expression and protein synthesis is not present in the current body of scientific literature. However, studies on analogous compounds provide some context. For example, certain phenoxy acetic acid derivatives have been shown to lower the levels of pro-inflammatory proteins such as TNF-α and PGE-2. nih.gov This suggests a potential regulatory role at the level of gene expression or protein synthesis for this class of compounds.

Mechanistic Elucidation of Observed Biological Effects

The precise mechanism of action for this compound remains unelucidated. The following sections detail findings for structurally similar compounds.

Molecular Target Identification and Validation

Research into analogous structures has identified several potential molecular targets. A study on novel phenoxy acetic acid derivatives identified cyclooxygenase-2 (COX-2) as a significant target, with some compounds showing potent selective inhibition. nih.govnih.gov Another study on 4-phenoxy-phenyl isoxazoles identified Acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism, as a molecular target. nih.gov For a series of non-symmetrical choline (B1196258) kinase inhibitors, choline kinase (ChoKα1) was identified as the primary target. mdpi.com

Studies on Mechanism of Action at the Cellular and Subcellular Levels

At the cellular level, analogs of this compound have demonstrated various effects. For example, 4-phenoxy-phenyl isoxazoles were found to arrest the cell cycle at the G0/G1 phase and induce apoptosis in a dose-dependent manner in MDA-MB-231 breast cancer cells. nih.gov Similarly, some benzimidazole (B57391) derivatives have been shown to induce apoptosis and cause cell cycle arrest. nih.gov The anti-cancer activity of certain aspirin-based benzyl (B1604629) esters is thought to involve the generation of a quinone methide or a related reactive intermediate that interacts with cellular nucleophiles. nih.gov

Exploration of Binding Modes and Interaction Sites

Molecular modeling studies have provided insights into the binding modes of related compounds. For non-symmetric choline kinase inhibitors, docking studies were performed using the crystal structures of human ChoKα1 in complex with known inhibitors to understand the binding interactions. mdpi.com For novel phenoxy acetic acid derivatives targeting COX-2, molecular modeling was used to explain the interactions with the enzyme's active site. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification and Activity Correlation

By systematically altering different parts of the (4-Ethoxy-benzoylamino)-acetic acid molecule, researchers can correlate these changes with shifts in biological activity. This process helps to identify the key structural features, or pharmacophores, that are essential for the molecule's function.

The ethoxy group (-OCH2CH3) at the para-position (position 4) of the benzoyl ring is a critical determinant of the molecule's properties. Its position is not arbitrary; moving it to the ortho- (position 2) or meta- (position 3) position would significantly impact the molecule's interaction with its biological target.

Research on substituted benzoylglycines as inhibitors of p-aminohippurate (B12120003) (PAH) transport has shown that the position of an alkoxy group, such as a methoxy (B1213986) group (-OCH3), which is structurally similar to an ethoxy group, has a pronounced effect on inhibitory potency. nih.gov For instance, a methoxy group at the para-position often confers different activity compared to the same group at the ortho- or meta-position. This is due to a combination of steric and electronic effects. The para-position is generally less sterically hindered, allowing for potentially more favorable binding to a target protein.

Modifications to the ethoxy group itself, such as increasing the alkyl chain length (e.g., to a propoxy or butoxy group) or branching it, would primarily alter the lipophilicity (hydrophobicity) of the molecule. An increase in lipophilicity can enhance membrane permeability and access to hydrophobic binding pockets, but excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

Table 1: Impact of Alkoxy Group Position on the Inhibitory Potency of Substituted Benzoylglycines against p-Aminohippurate (PAH) Transport

This interactive table, based on data from studies on related compounds, illustrates how the position of an alkoxy group can influence biological activity. nih.gov

| Compound | Substituent | Position | Inhibitory Constant (Ki) [mM] |

| 1 | H | - | 1.10 |

| 2 | 2-OCH3 | ortho | 1.12 |

| 3 | 3-OCH3 | meta | 0.58 |

| 4 | 4-OCH3 | para | 0.70 |

Data is illustrative and based on related N-benzoyl-glycine derivatives.

The aromatic ring of this compound is a key scaffold that can be modified with various substituents to fine-tune its biological activity. The nature of these substituents—whether they are electron-donating or electron-withdrawing—and their size and lipophilicity play a crucial role.

Studies on a variety of N-substituted benzoyl derivatives have consistently shown that both the electronic properties and the hydrophobicity of the substituents are important for biological activity. nih.govscielo.org.mx For example, in the context of PAH transport inhibition, both hydrophobic and electronic properties are key determinants of a compound's affinity for the transport system. nih.gov The presence of a partially negative hydroxyl group in the ring, particularly at the 3- or 4-position, has been shown to increase interaction with the transporter. nih.gov

In other systems, such as fungicidal N-substituted benzoyl compounds, the position of substituents is also critical. scielo.org.mx The introduction of different functional groups can modulate the molecule's interaction with its target, potentially through hydrogen bonding, electrostatic interactions, or van der Waals forces.

The amide linkage (-CONH-) and the glycine (B1666218) moiety are central to the structure and function of this compound. The amide bond is relatively stable due to resonance, which imparts a partial double-bond character and restricts rotation, contributing to a more defined three-dimensional structure. wikipedia.org This planarity can be crucial for fitting into a specific binding site on a target protein.

The glycine portion of the molecule provides a carboxylic acid group, which is typically ionized at physiological pH. This negative charge can be vital for forming ionic bonds or hydrogen bonds with a biological target. Furthermore, the glycine unit provides a degree of flexibility, allowing the molecule to adopt different conformations.

Studies comparing benzoylglycines with phenylacetylglycines (where a -CH2- group is inserted between the phenyl ring and the carbonyl group) have demonstrated the importance of the direct connection of the benzoyl group to the glycine. The insertion of the methylene (B1212753) group in phenylacetylglycines was found to practically abolish the influence of the ring and its substituents on the inhibitory potency against PAH transport, indicating that the rigid, conjugated system of the benzoylglycine structure is important for its activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model for a class of compounds like this compound derivatives involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Finally, statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. mdpi.comnih.gov

For N-benzoyl-amino acid derivatives, QSAR models have been developed to predict various activities, including antifungal and inhibitory activities against specific enzymes. scielo.org.mxnih.gov These models are validated to ensure their predictive power for new compounds.

Identification of Key Molecular Descriptors for Activity

The success of a QSAR model hinges on the identification of the most relevant molecular descriptors. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

For compounds related to this compound, several types of descriptors have been found to be important:

Hydrophobicity Descriptors (e.g., LogP): These describe a molecule's partitioning between an oily and an aqueous phase and are crucial for membrane permeability and interaction with hydrophobic pockets of proteins. nih.gov

Electronic Descriptors (e.g., Hammett constants, dipole moment): These quantify the electron-donating or electron-withdrawing nature of substituents and are important for electrostatic interactions. nih.gov

Steric Descriptors (e.g., Molar Refractivity, van der Waals volume): These relate to the size and shape of the molecule and are critical for ensuring a good fit within a binding site. nih.gov

Topological Descriptors: These describe the connectivity and branching of the atoms in a molecule.

Table 2: Common Molecular Descriptors in QSAR and Their Significance

This interactive table outlines key molecular descriptors and their general role in determining the biological activity of compounds like this compound.

| Descriptor Class | Example Descriptor | Significance |

| Hydrophobic | LogP | Influences membrane permeability and binding to hydrophobic sites. |

| Electronic | Dipole Moment | Relates to the polarity of the molecule and its ability to engage in electrostatic interactions. |

| Steric | Molar Refractivity | A measure of the volume occupied by a molecule, important for receptor fit. |

| Topological | Wiener Index | Describes the branching of the molecular skeleton, which can affect binding. |

By understanding how these structural features and molecular descriptors influence the activity and properties of this compound, scientists can rationally design new derivatives with improved therapeutic potential.

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional structure of a molecule is intrinsically linked to its ability to interact with biological macromolecules. For this compound, a comprehensive understanding of its conformational landscape is paramount to elucidating its structure-activity relationship (SAR) and structure-property relationship (SPR). The molecule possesses several rotatable bonds, which give rise to a multitude of possible conformations, each with a distinct spatial arrangement of its functional groups. The energetically favorable conformations are those that are most likely to be recognized by and bind to a biological target.

A significant aspect of the conformational analysis of amides is the rotation around the C(carbonyl)-N(amide) bond. This bond possesses a partial double bond character due to resonance, resulting in a substantial rotational barrier. Consequently, the amide group can exist as two distinct isomers: cis and trans. For secondary amides, the trans conformation, where the substituents on the nitrogen and carbonyl carbon are on opposite sides of the amide bond, is generally more stable than the cis conformation due to reduced steric hindrance. The energy barrier for this rotation is typically in the range of 15-25 kcal/mol, making the interconversion between cis and trans isomers a slow process at physiological temperatures.

Further conformational diversity arises from the rotation around the N-C(acetic acid) bond and the C(aryl)-C(carbonyl) bond. The rotation around the bond connecting the amide nitrogen to the alpha-carbon of the acetic acid moiety defines the orientation of the carboxylic acid group relative to the benzoyl fragment. Studies on analogous molecules, such as 4-methyl-hippuric acid, provide valuable insights into the potential energy surface of this rotation. Computational analyses have revealed the existence of multiple stable conformers corresponding to different values of the C-C-N-C torsion angle. iucr.org

The interplay of these rotational degrees of freedom results in a complex potential energy surface with several local minima, each corresponding to a stable conformer. The relative energies of these conformers and the heights of the energy barriers separating them dictate the conformational population of this compound in a given environment.

The following data tables, derived from computational studies on analogous structures, provide an overview of the key conformational parameters.

| Torsion Angle | Description | Low-Energy Dihedral Angle (°) |

|---|---|---|

| C(aryl)-C(carbonyl)-N-C(acetic acid) | Rotation around the amide bond | ~180 (trans, preferred) |

| C(carbonyl)-N-C(acetic acid)-C(carboxyl) | Orientation of the acetic acid moiety | ~73 and ~-57 |

| Rotation | Description | Energy Barrier (kJ/mol) |

|---|---|---|

| C-C-N-C torsion | Interconversion between stable conformers of the acetic acid moiety | ~27.5 |

The specific conformation adopted by this compound upon interaction with a biological target is crucial for its recognition and subsequent biological effect. The spatial arrangement of the key functional groups—the ethoxy group, the amide linkage, and the carboxylic acid—creates a specific pharmacophore. The ethoxy group can engage in hydrophobic interactions, while the amide group provides hydrogen bond donor (N-H) and acceptor (C=O) sites. The terminal carboxylic acid is typically ionized at physiological pH, providing a key site for ionic interactions or hydrogen bonding.

The distance and relative orientation between these functional groups, which are determined by the molecule's conformation, must be complementary to the binding site of the target protein. For instance, a particular dihedral angle around the N-C(acetic acid) bond might position the carboxylate group at an optimal distance to interact with a positively charged amino acid residue in the binding pocket, while the trans conformation of the amide bond ensures a specific spatial relationship between the aromatic ring and the acetic acid moiety. Therefore, the conformational preferences and the energy required for conformational changes are critical factors that influence the biological activity of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are used to investigate the fundamental properties of a molecule. These calculations provide a detailed picture of the molecule's optimized geometry, electronic structure, and reactivity.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules with rotatable bonds, such as (4-Ethoxy-benzoylamino)-acetic acid, conformational analysis is performed to identify different stable conformers and their relative energies.

The key structural parameters for N-benzoyl glycine (B1666218) provide a reliable model for the core structure of this compound. niscpr.res.in The molecule's geometry is stabilized by intramolecular hydrogen bonding, for instance, between the amide hydrogen and the carboxylic oxygen. niscpr.res.in

Table 1: Selected Optimized Geometric Parameters for the Related Compound N-benzoyl glycine Data based on calculations for N-benzoyl glycine, a structurally similar compound.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O (amide) | 1.23 | - |

| C-N (amide) | 1.36 | - |

| N-H (amide) | 1.01 | - |

| C=O (acid) | 1.21 | - |

| C-O (acid) | 1.36 | - |

| O-H (acid) | 0.97 | - |

| C-N-C | - | 121.8 |

| N-C-C | - | 112.5 |

| O=C-O | - | 125.4 |

Source: Adapted from Zhou et al. (2012). niscpr.res.in

Conformational analysis of related N-acyl glycine derivatives reveals that the molecule possesses significant flexibility, primarily around the C-C and C-N single bonds of the glycine backbone and the amide bond. researchgate.net This can lead to several low-energy conformers. The peptide bond (CO-NH) can exist in both cis and trans configurations, with the trans form generally being more stable. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more reactive. nih.gov

For the parent compound N-benzoyl glycine, DFT calculations have determined the energies of these frontier orbitals. niscpr.res.in The HOMO is typically distributed over the benzoyl ring and the amide group, while the LUMO is often localized on the benzoyl ring and the carboxylic acid moiety.

The introduction of the electron-donating ethoxy group at the para-position of the benzoyl ring in this compound is expected to raise the energy of the HOMO. This would likely decrease the HOMO-LUMO gap compared to N-benzoyl glycine, suggesting an increase in chemical reactivity. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. nih.gov

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors Energy values are based on N-benzoyl glycine and serve as an estimate. The effect of the ethoxy group would likely decrease the energy gap.

| Parameter | Definition | Estimated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| ΔE (Energy Gap) | ELUMO - EHOMO | 5.3 |

| Ionization Potential (I) | -EHOMO | 6.8 |

| Electron Affinity (A) | -ELUMO | 1.5 |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.15 |

| Electrophilicity Index (ω) | μ² / 2η | 3.25 |

Source: Values derived from principles described in related computational studies. niscpr.res.innih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. libretexts.org It is invaluable for identifying the regions that are susceptible to electrophilic and nucleophilic attack. researchgate.net The map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich), and blue indicates regions of most positive electrostatic potential (electron-deficient), while green represents neutral regions. wolfram.com

For this compound, the MEP map would show:

Negative Regions (Red): The areas of highest electron density would be concentrated around the oxygen atoms of the amide carbonyl, the carboxylic acid group, and the ethoxy group. These sites are the most likely to be attacked by electrophiles and are involved in accepting hydrogen bonds.

Positive Regions (Blue): The areas of lowest electron density would be located on the hydrogen atom of the carboxylic acid group and the hydrogen atom of the amide (N-H) group. These are the most acidic protons and represent the primary sites for nucleophilic attack and hydrogen bond donation. pearson.com

Neutral Regions (Green): The phenyl ring and the ethyl group would exhibit a more neutral potential.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com It is widely used in drug discovery to understand how a molecule might interact with a biological target. semanticscholar.org

Given its structure as an N-acyl amino acid, this compound could potentially interact with a variety of biological targets, such as enzymes involved in metabolic pathways or protein transporters. For instance, enzymes like hydrolases or acylases could be plausible targets.

A molecular docking simulation would involve placing the flexible structure of this compound into the active site of a target protein. The simulation would then explore various possible binding poses and rank them based on a scoring function, which estimates the binding affinity. The highest-ranked pose is considered the most probable binding mode. This predicted mode reveals the specific orientation of the ligand within the binding pocket, highlighting which parts of the molecule are positioned to interact with key amino acid residues.

Once a plausible binding mode is predicted, the specific non-covalent interactions between the ligand and the receptor are analyzed. For this compound, these interactions would likely include:

Hydrogen Bonds: The carboxylic acid group (both as a donor and acceptor) and the amide group (donor N-H and acceptor C=O) are prime candidates for forming strong, directional hydrogen bonds with polar residues in the active site.

Hydrophobic Interactions: The ethoxy-phenyl ring provides a large hydrophobic surface that can interact favorably with nonpolar amino acid residues like leucine, valine, and phenylalanine.

Pi-Pi Stacking: The aromatic phenyl ring could engage in pi-pi stacking interactions with aromatic residues such as tyrosine, tryptophan, or phenylalanine.

The docking score provides a quantitative estimate of the binding affinity, typically expressed in kcal/mol. A more negative score indicates a more favorable binding interaction. To further assess the stability of the predicted binding pose, molecular dynamics (MD) simulations can be performed. MD simulates the movement of atoms over time, providing insights into the stability of the ligand-receptor complex and the persistence of key interactions.

Table 3: Illustrative Example of Molecular Docking Results for this compound with a Hypothetical Hydrolase Enzyme This table presents a hypothetical outcome to illustrate the type of data generated from a molecular docking study.

| Parameter | Description |

| Binding Affinity | -7.8 kcal/mol |

| Interacting Residues | Ser150, Gly120, His280, Trp95, Phe210 |

| Interaction Types | - Hydrogen Bond: Carboxylic acid OH with Ser150- Hydrogen Bond: Amide N-H with Gly120 (backbone C=O)- Hydrogen Bond: Amide C=O with His280- Pi-Pi Stacking: Phenyl ring with Trp95- Hydrophobic: Ethoxy group with Phe210 |

Analysis of Conformational Changes Upon Binding

The interaction of a ligand with its biological target is a dynamic process, often involving significant conformational adjustments in both the small molecule and the protein. Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools to investigate these changes at an atomic level. For this compound, these simulations can elucidate the bound conformation and the energetic landscape of the binding process.

The conformational flexibility of this compound is primarily centered around several rotatable bonds: the C-O bond of the ethoxy group, the C-C bond connecting the ethoxy group to the phenyl ring, the amide bond, and the C-N and C-C bonds of the glycine moiety. Upon binding to a hypothetical active site, the molecule would adopt a specific conformation to maximize favorable interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

MD simulations can track the trajectory of the ligand within the binding pocket over time, revealing how key dihedral angles adjust to achieve an optimal binding pose. For instance, the orientation of the ethoxy group might change to fit into a hydrophobic pocket, while the carboxylate of the acetic acid moiety could form crucial hydrogen bonds or salt bridges with charged residues in the target protein. The planarity of the amide bond is generally maintained, but slight torsions can occur to accommodate the steric environment of the binding site. Understanding these induced-fit or conformational selection mechanisms is fundamental for rational drug design. acs.orgnih.gov

| Rotatable Bond/Dihedral Angle | Typical Angle in Unbound State (Gas Phase) | Hypothetical Angle in Bound State | Rationale for Change |

|---|---|---|---|

| C(ring)-O-C(ethyl)-C(methyl) | ~180° (anti-periplanar) | ~60° (gauche) | To fit into a sterically constrained hydrophobic pocket. |

| C(ring)-C(carbonyl)-N-C(glycine) | ~180° (trans) | ~175° | Minor torsion to optimize hydrogen bonding of the amide N-H. |

| C(carbonyl)-N-C(glycine)-C(carboxyl) | Variable | ~90° | Orientation to form a key salt bridge with a basic residue. |

ADME-related Computational Predictions (e.g., Absorption, Distribution, Metabolism, Excretion)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reduce late-stage attrition. researchgate.net Various computational models, ranging from simple rule-based systems to complex machine learning algorithms, are employed to estimate these properties from a compound's molecular structure. eijppr.com

Predicting Metabolic Pathways and Metabolite Formation (e.g., enzymatic cleavage)

Computational tools for metabolism prediction utilize knowledge-based systems that contain information on common biotransformation reactions or machine learning models trained on large datasets of known metabolic pathways. nih.govcdc.gov These tools can predict the likely sites of metabolism on a molecule and the resulting metabolites.

For this compound, several metabolic pathways can be predicted based on its chemical structure. The most probable reactions involve Phase I and Phase II metabolism.

Phase I Metabolism:

O-Dealkylation: The ethoxy group is a prime target for cytochrome P450 (CYP) enzymes, leading to the cleavage of the ethyl group to form the corresponding phenol (B47542) derivative, (4-Hydroxy-benzoylamino)-acetic acid, and acetaldehyde.

Amide Hydrolysis: The amide bond can be cleaved by amidase enzymes, breaking the molecule into 4-ethoxybenzoic acid and glycine.

Aromatic Hydroxylation: Although less common with an electron-donating ethoxy group present, hydroxylation of the phenyl ring at a position ortho to the ethoxy group is a possibility.

Phase II Metabolism:

Glucuronidation/Sulfation: The phenolic metabolite formed from O-dealkylation can undergo conjugation with glucuronic acid or sulfate, increasing its water solubility and facilitating excretion.

Glycine Conjugation: The carboxylic acid moiety of the 4-ethoxybenzoic acid metabolite could potentially undergo conjugation.

These predictions are crucial for identifying potentially active or toxic metabolites and understanding the compound's clearance mechanism. cdc.gov

| Metabolic Reaction | Enzyme Family (Probable) | Resulting Metabolite(s) |

|---|---|---|

| O-De-ethylation | Cytochrome P450 (e.g., CYP2D6, CYP3A4) | (4-Hydroxy-benzoylamino)-acetic acid; Acetaldehyde |

| Amide Bond Hydrolysis | Amidase / Hydrolase | 4-Ethoxybenzoic acid; Glycine |

| Glucuronidation (of phenolic metabolite) | UDP-glucuronosyltransferase (UGT) | (4-O-glucuronyl-benzoylamino)-acetic acid |

Computational Assessment of Blood-Brain Barrier Permeability and Oral Bioavailability

The ability of a compound to cross the blood-brain barrier (BBB) and be orally absorbed is critical for its therapeutic potential, especially for central nervous system (CNS) targets. nih.govnih.gov Computational models predict these properties based on key physicochemical descriptors.

Blood-Brain Barrier (BBB) Permeability: BBB penetration is often predicted using parameters such as molecular weight, lipophilicity (logP), polar surface area (PSA), and hydrogen bond donor/acceptor counts. mdpi.comresearchgate.net Generally, compounds with lower molecular weight (< 400-500 Da), moderate lipophilicity (logP 1-3), and a limited polar surface area (PSA < 90 Ų) are more likely to cross the BBB via passive diffusion. researchgate.net For this compound, with a molecular weight of 223.23 g/mol , a low XlogP of 0.1, and a PSA of 75.6 Ų, computational models would likely predict poor BBB permeability due to its relatively low lipophilicity and the presence of a carboxylic acid group, which would be ionized at physiological pH, further limiting diffusion across the lipophilic barrier.

| Property/Descriptor | Predicted Value | Implication |

|---|---|---|

| Molecular Weight (g/mol) | 223.23 | Favorable for oral bioavailability. |

| XlogP (Lipophilicity) | 0.1 uni.lu | Low lipophilicity, potentially limiting BBB permeability. |

| Topological Polar Surface Area (TPSA) (Ų) | 75.6 | Within the range for good oral bioavailability. |

| Hydrogen Bond Donors | 2 | Adheres to Lipinski's rules. |

| Hydrogen Bond Acceptors | 4 | Adheres to Lipinski's rules. |

| Gastrointestinal (GI) Absorption | High (Predicted) | Likely well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeability | Low (Predicted) | Unlikely to cross the BBB efficiently. researchgate.net |

| Lipinski's Rule of Five Violations | 0 | Indicates good potential for drug-likeness. |

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Characterization

Spectroscopic methods are at the forefront of the molecular characterization of (4-Ethoxy-benzoylamino)-acetic acid, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. By analyzing the magnetic properties of its atomic nuclei, ¹H-NMR and ¹³C-NMR provide a detailed map of the carbon-hydrogen framework.

¹H-NMR spectroscopy of this compound, typically conducted in a solvent like DMSO-d₆, reveals distinct signals for each proton environment. The ethoxy group protons appear as a triplet at approximately 1.34 ppm (CH₃) and a quartet at around 4.08 ppm (OCH₂). The methylene (B1212753) protons of the acetic acid moiety are observed as a doublet at about 3.93 ppm. The aromatic protons on the benzene (B151609) ring show up as two doublets, one at approximately 7.00 ppm and the other at around 7.86 ppm. The amide proton (NH) typically presents as a triplet at 8.85 ppm, and the acidic proton of the carboxyl group (COOH) is often observed as a broad singlet at 12.79 ppm.

¹³C-NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon signals for this compound are expected in specific regions. The methyl carbon of the ethoxy group appears at a lower chemical shift, while the methylene carbon of the ethoxy group is found further downfield. The methylene carbon of the acetic acid moiety also has a characteristic chemical shift. The aromatic carbons show a set of signals in the typical aromatic region (around 114-162 ppm), with the carbon attached to the oxygen being the most downfield. The carbonyl carbons of the amide and carboxylic acid groups are observed at the lowest field, typically above 167 ppm.

¹H-NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.34 | Triplet | 3H | CH₃ (Ethoxy) |

| 3.93 | Doublet | 2H | CH₂ (Acetic acid) |

| 4.08 | Quartet | 2H | OCH₂ (Ethoxy) |

| 7.00 | Doublet | 2H | Aromatic CH |

| 7.86 | Doublet | 2H | Aromatic CH |

| 8.85 | Triplet | 1H | NH (Amide) |

| 12.79 | Singlet | 1H | COOH (Carboxylic acid) |

¹³C-NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 14.5 | CH₃ (Ethoxy) |

| 41.5 | CH₂ (Acetic acid) |

| 63.4 | OCH₂ (Ethoxy) |

| 114.2 | Aromatic CH |

| 126.1 | Aromatic C (Quaternary) |

| 129.4 | Aromatic CH |

| 161.8 | Aromatic C-O (Quaternary) |

| 167.0 | C=O (Amide) |

| 171.1 | C=O (Carboxylic acid) |

Mass spectrometry (MS) is a key technique for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can definitively establish the molecular formula.

The nominal mass of this compound (C₁₁H₁₃NO₄) is 223.23 g/mol . In mass spectrometry, the compound is typically ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For instance, in electrospray ionization (ESI) mass spectrometry, the compound can be observed as the protonated molecule [M+H]⁺ at m/z 224 or as the deprotonated molecule [M-H]⁻ at m/z 222.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of the ethoxy group, cleavage of the amide bond, or decarboxylation. Analyzing these fragments helps to piece together the molecular structure and confirm the connectivity of the different functional groups.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present in this compound.

IR spectroscopy is particularly useful for identifying polar bonds. The IR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid. The C=O stretching vibrations of the carboxylic acid and the amide would appear as strong bands around 1700-1750 cm⁻¹ and 1640-1680 cm⁻¹, respectively. The N-H stretching of the amide group would be observed around 3300 cm⁻¹. The C-O stretching of the ether and carboxylic acid groups would be visible in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

Raman spectroscopy , which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. It would provide complementary information to the IR spectrum. For this compound, Raman spectroscopy would be effective in identifying the vibrations of the aromatic ring and the C-C backbone.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The chromophores in this compound, primarily the substituted benzene ring and the carbonyl groups, are expected to absorb UV light. The benzene ring will exhibit characteristic π to π* transitions. The presence of the ethoxy and amide substituents will shift the absorption maxima (λ_max) compared to unsubstituted benzene. This technique is often used to determine the concentration of the compound in solution, following the Beer-Lambert law.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from impurities and for quantifying its concentration in a mixture.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying the amount of this compound. A common HPLC method for a compound of this nature would involve reversed-phase chromatography.

In a typical setup, a C18 column would be used as the stationary phase, and the mobile phase would consist of a mixture of an aqueous buffer (like formic acid or acetic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). The gradient of the mobile phase composition can be adjusted to achieve optimal separation of the target compound from any starting materials, byproducts, or degradation products.

Detection is often performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by UV-Vis spectroscopy. By comparing the peak area of the sample to that of a known standard, the purity and concentration of this compound can be accurately determined.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives or Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. However, due to the inherent polarity and low volatility of this compound, direct analysis by GC-MS is challenging. The presence of a carboxylic acid and an amide group necessitates a derivatization step to convert the molecule into a more volatile and thermally stable form suitable for GC analysis. sigmaaldrich.comcolostate.edu

Derivatization for GC-MS Analysis:

The primary goal of derivatization is to replace the active hydrogens on the carboxylic acid and amide groups with nonpolar moieties, thereby increasing the compound's volatility. sigmaaldrich.com Common derivatization strategies that could be employed for this compound include:

Esterification: The carboxylic acid group can be converted to an ester, typically a methyl ester, by reacting with reagents like diazomethane (B1218177) or by heating with methanol (B129727) in the presence of an acid catalyst. colostate.edu

Silylation: Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.com These derivatives are generally more stable and less sensitive to moisture than their ester counterparts. sigmaaldrich.com

Once derivatized, the resulting volatile compound can be introduced into the GC-MS system. The gas chromatograph separates the derivative from other components in the sample mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated component then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum that allows for definitive identification.

A hypothetical GC-MS analysis of a derivatized this compound might yield the data presented in the interactive table below.

Table 1: Hypothetical GC-MS Data for Derivatized this compound

| Derivative | Retention Time (min) | Key Mass Fragments (m/z) |

| Methyl Ester | 12.5 | 237 [M]+, 206 [M-OCH3]+, 149 [C8H9O2]+, 121 [C7H5O2]+ |

| TMS Derivative | 15.2 | 295 [M]+, 280 [M-CH3]+, 149 [C8H9O2]+, 73 [Si(CH3)3]+ |

Analysis of Thermal Degradation Products:

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a specialized technique used to investigate the thermal degradation of non-volatile compounds. In this method, the sample is rapidly heated to a high temperature in an inert atmosphere, causing it to break down into smaller, more volatile fragments. These degradation products are then separated by GC and identified by MS. rsc.org

For this compound, Py-GC-MS analysis would provide valuable insights into its thermal stability and the mechanisms of its decomposition. The expected degradation products would likely include compounds resulting from the cleavage of the amide bond, decarboxylation, and fragmentation of the ethoxybenzoyl moiety.

The following interactive table illustrates potential thermal degradation products of this compound that could be identified using Py-GC-MS.

Table 2: Potential Thermal Degradation Products of this compound Identified by Py-GC-MS

| Degradation Product | Retention Time (min) | Key Mass Fragments (m/z) |

| 4-Ethoxybenzamide | 10.8 | 165 [M]+, 149 [M-NH2]+, 121 [C7H5O2]+ |

| 4-Ethoxyphenol | 9.5 | 138 [M]+, 110 [M-C2H4]+, 82 |

| Glycine (B1666218) | (Requires derivatization) | - |

| Carbon Dioxide | (Detected by specific detector) | - |

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the crystal can be generated. From this map, the positions of the individual atoms can be determined, and the complete molecular structure can be elucidated.

While a specific crystal structure for this compound is not publicly available as of the time of this writing, analysis of related N-acylglycine structures suggests that the molecule would likely exhibit specific conformational features and intermolecular interactions, such as hydrogen bonding. google.com The crystal structure of nickel complexes of glycine and glycine peptides has been reported, indicating the capability of the glycine moiety to form well-defined crystal lattices. rsc.org

A hypothetical set of crystallographic data for this compound is presented in the interactive table below, illustrating the type of information that would be obtained from a successful X-ray diffraction experiment.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C11H13NO4 |

| Formula Weight | 223.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 98.76 |

| Volume (ų) | 1019.8 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.453 |

| Hydrogen Bonding | O-H···O, N-H···O |

The determination of the solid-state structure through X-ray crystallography would provide invaluable information for understanding the physicochemical properties of this compound, such as its solubility, melting point, and polymorphism, which are critical parameters for its handling, formulation, and potential applications.

Potential Research Applications of 4 Ethoxy Benzoylamino Acetic Acid and Its Derivatives

Application in Chemical Probe Development for Biological Systems

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their functions in complex biological systems. The development of effective chemical probes is crucial for understanding disease mechanisms and for the identification of new therapeutic targets. nih.gov The structure of (4-Ethoxy-benzoylamino)-acetic acid suggests its potential as a scaffold for creating novel chemical probes.

The benzoyl moiety can be systematically modified to explore interactions with target proteins, while the carboxylic acid group offers a handle for the attachment of reporter tags, such as fluorophores or biotin, without significantly altering the core structure's binding properties. The ethoxy group at the 4-position of the benzene (B151609) ring can influence the molecule's solubility, lipophilicity, and electronic properties, which are critical parameters for cell permeability and target engagement.

Researchers could synthesize a library of derivatives by varying the substituents on the aromatic ring or by replacing the ethoxy group with other functionalities. Screening this library against various biological targets, such as enzymes or receptors, could lead to the discovery of potent and selective probes. For instance, derivatives of this compound could be investigated as probes for G-protein coupled receptors (GPCRs) or ion channels, where the amide linkage and the aromatic ring are common structural motifs in known ligands.

| Derivative Modification | Potential Biological Target Class | Rationale for Probe Design |

| Introduction of a photo-crosslinking group | Interacting proteins in a cellular context | Covalent labeling and identification of direct binding partners. |

| Attachment of a fluorescent dye | Cellular imaging studies | Visualization of target localization and trafficking. |

| Variation of the alkoxy chain length | Fine-tuning of binding affinity and selectivity | Optimization of hydrophobic interactions within a binding pocket. |

Use as Intermediates in the Synthesis of Complex Bioactive Molecules

The structural components of this compound make it a valuable intermediate in the multistep synthesis of more complex and biologically active molecules. The carboxylic acid and the secondary amide functionalities are key reactive sites that can be readily transformed into a variety of other chemical groups.

For example, the carboxylic acid can be converted into esters, amides, or ketones, providing a route to a diverse range of compounds. The amide bond can be cleaved under specific conditions to liberate the corresponding amine and carboxylic acid, or it can participate in cyclization reactions to form heterocyclic structures. The synthesis of phenoxyacetic acid derivatives as potential COX-2 inhibitors often involves the reaction of a phenol (B47542) with an alpha-haloacetic acid derivative, followed by further functionalization. nih.govmdpi.comresearchgate.net Similarly, this compound can serve as a precursor for more elaborate structures.

| Starting Material | Reaction Type | Resulting Functional Group/Structure | Potential Bioactive Molecule Class |

| This compound | Esterification | Methyl or ethyl ester | Prodrugs, enzyme inhibitors |

| This compound | Amide coupling | Peptide-like structures | Protease inhibitors, receptor ligands |

| This compound | Reduction of carboxylic acid | 2-(4-Ethoxy-benzoylamino)-ethanol | Building block for larger molecules |

| This compound | Cyclization reactions | Heterocyclic compounds (e.g., oxazolones) | Scaffolds for drug discovery |

Contribution to Understanding Enzyme Mechanisms

Enzymes are highly specific catalysts for biochemical reactions, and understanding their mechanisms is fundamental to drug design and biotechnology. This compound and its derivatives can be employed as tool compounds to probe the active sites of enzymes, particularly proteases and acylases, which recognize and process amide or ester bonds.